Dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C21H26N2O6 and its molecular weight is 402.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of 1,4-dihydropyridines, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

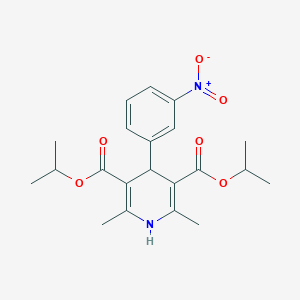

The synthesis of this compound typically involves the Hantzsch reaction, where appropriate aldehydes, beta-keto esters, and ammonium acetate are reacted under controlled conditions to yield high yields of the desired product. The compound's structure can be represented as follows:

This structure features a dihydropyridine core with two carboxylate groups and a nitrophenyl substituent that may influence its biological activity.

Antioxidant Properties

Research has demonstrated that 1,4-dihydropyridine derivatives exhibit significant antioxidant activity. The presence of the nitrophenyl group in this compound enhances its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases.

Enzyme Inhibition

A study focused on the inhibition of yeast α-glucosidase by dihydropyridine derivatives found that compounds similar to this compound showed promising results. These compounds can effectively inhibit enzyme activity, suggesting potential applications in managing diabetes by controlling postprandial glucose levels .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies indicate that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

Case Studies

- Case Study on Antioxidant Activity : A comparative analysis of various dihydropyridine derivatives highlighted that this compound exhibited superior antioxidant capacity compared to other derivatives tested. This was measured using DPPH and ABTS assays.

- Case Study on Enzyme Inhibition : Another study reported that this compound inhibited yeast α-glucosidase with an IC50 value comparable to standard inhibitors used in clinical practice. This positions it as a candidate for further development as an antidiabetic agent .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Antioxidant Mechanism : The nitro group likely facilitates electron transfer processes that neutralize free radicals.

- Enzyme Interaction : The compound's structure allows it to fit into the active site of α-glucosidase, blocking substrate access and inhibiting enzyme function.

Comparative Table of Biological Activities

属性

IUPAC Name |

dipropan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6/c1-11(2)28-20(24)17-13(5)22-14(6)18(21(25)29-12(3)4)19(17)15-8-7-9-16(10-15)23(26)27/h7-12,19,22H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOXKUKUWZYRQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501121456 |

Source

|

| Record name | 3,5-Bis(1-methylethyl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501121456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21881-78-7 |

Source

|

| Record name | 3,5-Bis(1-methylethyl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21881-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(1-methylethyl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501121456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。